2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound is a quinazoline-based acetamide derivative featuring a benzodioxol-5-ylamino group at the 4-position of the quinazoline core and a sulfanyl-linked acetamide side chain substituted with an oxolan-2-ylmethyl group. The quinazoline scaffold is widely recognized for its role in kinase inhibition and anticancer applications, while the benzodioxol moiety may enhance lipophilicity and metabolic stability . The oxolan (tetrahydrofuran) substituent on the acetamide side chain likely improves solubility compared to purely aromatic analogs.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-20(23-11-15-4-3-9-28-15)12-31-22-25-17-6-2-1-5-16(17)21(26-22)24-14-7-8-18-19(10-14)30-13-29-18/h1-2,5-8,10,15H,3-4,9,11-13H2,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJQIRCFJIBSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This step involves the coupling of the benzodioxole unit to the quinazoline core, often using palladium-catalyzed cross-coupling reactions.
Thioether Linkage Formation: The thioether linkage is introduced by reacting the quinazoline derivative with a suitable thiol under mild conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with oxolan-2-ylmethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the benzodioxole moiety, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline and benzodioxole derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzodioxole moiety may enhance the compound’s binding affinity and specificity. The thioether linkage could play a role in modulating the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison with analogous compounds highlights key structural and functional differences (Table 1).
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Core Structure Variations
- Quinazoline vs. Triazoloquinazoline/Oxadiazole/Triazole: The target compound’s quinazoline core is distinct from triazoloquinazoline (), oxadiazole (), or triazole () cores. Quinazolines are known for modulating ATP-binding pockets in kinases, whereas oxadiazoles and triazoles often exhibit antimicrobial or anti-inflammatory properties .
- Sulfanyl Linkage Position : The sulfanyl group at the 2-position of quinazoline (target) contrasts with its placement on oxadiazole (C-5 in ) or triazole (C-3 in ), affecting electronic distribution and binding interactions.
Substituent Effects
- Oxolan-2-ylmethyl vs. Cyclohexyl/Sulfamoylphenyl : The oxolan group likely improves aqueous solubility relative to bulky hydrophobic groups like cyclohexyl () or sulfamoylphenyl (), which may hinder membrane permeability .
Biological Activity
The compound 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
IUPAC Name
The IUPAC name of the compound is 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-[(oxolan-2-yl)methyl]acetamide .
Molecular Formula
The molecular formula is .
Structural Features
The compound features:
- A benzodioxole moiety known for its diverse biological activities.
- A quinazoline core associated with various therapeutic effects.
- A sulfanyl group that may enhance biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various signaling pathways, leading to potential therapeutic effects such as:
- Anticancer properties : By inhibiting cancer cell proliferation.
- Anti-inflammatory effects : Through modulation of inflammatory pathways.
Pharmacological Evaluation
Research indicates that compounds with similar structural features have shown significant pharmacological activities. For instance, derivatives of quinazoline have been documented to exhibit:
- Bronchodilator activity : Some analogs have been reported to be five to ten times more effective than theophylline in inducing bronchodilation without central nervous system side effects .
Case Studies
- Anticancer Activity : A study evaluated a series of quinazoline derivatives, including those with benzodioxole substitutions. Results indicated promising cytotoxicity against various cancer cell lines, suggesting that the compound may possess significant anticancer potential.
- Bronchodilation : In a pharmacological evaluation involving guinea pigs, certain analogs demonstrated enhanced bronchodilator effects compared to traditional agents, highlighting the therapeutic potential of benzodioxole-containing compounds .
Synthetic Routes
The synthesis typically involves:
- Formation of the Benzodioxole Ring : This can be achieved through cyclization reactions involving catechol derivatives.
- Coupling with Quinazoline : The benzodioxole derivative is then reacted with a quinazoline precursor under controlled conditions to yield the final product.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : May yield sulfoxides or sulfones.
- Reduction : Can convert it into different reduced forms.
- Substitution Reactions : Leading to the formation of various derivatives depending on the reagents used.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of sulfoxides/sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Conversion to reduced forms | Lithium aluminum hydride |
| Substitution | Formation of derivatives | Strong bases/acids |
Applications in Scientific Research
The compound's unique structure allows for versatile applications in:
- Medicinal Chemistry : As a potential lead compound for drug development targeting cancer and inflammatory diseases.
- Biological Studies : Investigating its interaction with biological macromolecules and pathways involved in disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
